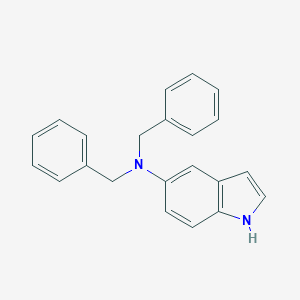

N,N-dibenzyl-1H-indol-5-amine

Übersicht

Beschreibung

N,N-dibenzyl-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-1H-indol-5-amine typically involves the reaction of indole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.

Substitution: this compound can participate in substitution reactions, where the benzyl groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Alzheimer's Disease Research

Recent studies have highlighted the potential of N,N-dibenzyl-1H-indol-5-amine as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. It has been synthesized as part of hybrid compounds that exhibit multitarget properties, including inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), which are crucial for cognitive function. These hybrids demonstrated significant neuroprotective effects against mitochondrial oxidative stress in human neuroblastoma cell lines (SH-SY5Y) and showed promising results in enhancing cell viability under toxic conditions induced by rotenone and oligomycin A .

Mechanism of Action

The mechanism of action involves the compound’s ability to bind to specific molecular targets, modulating their activity. The presence of hydroxyl groups in the cinnamic fragment of hybrids containing this compound has been linked to increased inhibitory potency against cholinesterases and monoamine oxidases, contributing to its neuroprotective effects .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, making it a potential lead compound for developing new anticancer therapies. Its effectiveness was evaluated through cytotoxicity assays against several tumor cell lines, where it exhibited significant growth inhibition.

Case Studies

In a study assessing a series of indole-based compounds, this compound derivatives were shown to possess notable anticancer activity against human cancer cell lines, demonstrating mechanisms that include the modulation of signaling pathways involved in cell proliferation and survival .

Synthetic Chemistry Applications

This compound serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical transformations, including oxidation and substitution reactions. This versatility makes it an important intermediate in the synthesis of other biologically active compounds.

Table 1: Summary of Biological Activities

| Activity | Target/Cell Line | IC50 Values (μM) | Notes |

|---|---|---|---|

| hAChE Inhibition | Human Neuroblastoma (SH-SY5Y) | 0.39 - 6.0 | Moderate inhibition observed with different derivatives |

| hBuChE Inhibition | Human Neuroblastoma | 76 | Selectivity towards hAChE over hBuChE |

| Anticancer Activity | Various Cancer Cell Lines | Significant Growth Inhibition | Induces apoptosis; mechanisms involve modulation of survival pathways |

| Neuroprotective Effects | SH-SY5Y | Enhanced Cell Viability | Protects against oxidative stress induced by mitochondrial toxins |

Wirkmechanismus

The mechanism of action of N,N-dibenzyl-1H-indol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-benzyl-1H-indole: A related compound with a single benzyl group attached to the nitrogen atom.

N,N-dimethyl-1H-indole: A compound with two methyl groups attached to the nitrogen atom.

N,N-dibenzyl-2H-indol-3-amine: A structural isomer with the benzyl groups attached to different positions on the indole ring.

Uniqueness: N,N-dibenzyl-1H-indol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two benzyl groups provides steric hindrance and electronic effects that can affect the compound’s interactions with other molecules.

Biologische Aktivität

N,N-Dibenzyl-1H-indol-5-amine is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its indole structure, which is known for its biological significance. The compound serves as a versatile building block in organic synthesis and has been utilized in the development of various pharmacologically active agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential for development as an antimicrobial agent .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including neuroblastoma (SH-SY5Y) cells. For example, an MTT assay revealed that this compound has a notable cytotoxic effect on these cells at specific concentrations .

Case Study 1: Neuroprotective Effects

In a study focused on neuroprotection, this compound was evaluated for its ability to inhibit Aβ amyloid aggregation and modulate neuroinflammatory responses. The results indicated that the compound could significantly reduce the levels of inflammatory mediators such as TNF-α and IL-1β, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antioxidant Activity

Another investigation reported the antioxidant properties of this compound when combined with other compounds. This study demonstrated that hybrids containing this indole derivative exhibited substantial antioxidant capacity and neuroprotective effects against oxidative stress in SH-SY5Y cells .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N,N-dibenzyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c1-3-7-18(8-4-1)16-24(17-19-9-5-2-6-10-19)21-11-12-22-20(15-21)13-14-23-22/h1-15,23H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPJTCXKXQXLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC4=C(C=C3)NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433546 | |

| Record name | 1H-Indol-5-amine,N,N-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151273-37-9 | |

| Record name | 1H-Indol-5-amine,N,N-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.